N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium tungstate dihydrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like crystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell proliferation . This inhibition leads to reduced expression of pro-inflammatory cytokines and other inflammatory markers.
Comparison with Similar Compounds
Similar Compounds
- Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide stands out due to its unique combination of a 1,2,4-oxadiazole ring and a benzenesulfonamide moiety
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C19H19N3O4S/c1-3-13-22(27(23,24)17-7-5-4-6-8-17)14-18-20-19(21-26-18)15-9-11-16(25-2)12-10-15/h3-12H,1,13-14H2,2H3 |
InChI Key |
GQXKYPFCABQKDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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